molecular formula C11H15NO5 B6363400 Boc-2-amino-2-furanacetic acid CAS No. 55362-75-9

Boc-2-amino-2-furanacetic acid

Cat. No. B6363400
CAS RN: 55362-75-9
M. Wt: 241.24 g/mol
InChI Key: SWBITFSIZYXJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Boc-2-amino-2-furanacetic acid involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This process is known as Boc protection and was introduced in the late fifties, rapidly finding application in the field of peptide synthesis . The procedure requires intermediary esterification but even with small ester groups occasionally the combined bulk of sidechain and protecting groups provides difficulties in the final steps .


Molecular Structure Analysis

The molecular formula of Boc-2-amino-2-furanacetic acid is C11H15NO5 . Its molecular weight is 241.24 g/mol .


Chemical Reactions Analysis

The Boc group in Boc-2-amino-2-furanacetic acid is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Scientific Research Applications

Aqueous Microwave-Assisted Solid-Phase Synthesis

Boc-2-amino-2-furanacetic acid is used in aqueous microwave-assisted solid-phase synthesis . This method uses Boc-amino acid nanoparticles for rapid solid-phase reaction on the resin in water . It’s an organic solvent-free, environmentally friendly method for peptide synthesis .

Synthesis of Peptides

Boc-2-amino-2-furanacetic acid is used in the synthesis of peptides . For example, it has been used in the syntheses of Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu-OH, and difficult sequence model peptide, Val-Ala-Val-Ala-Gly-OH .

Dual Protection of Amino Functions

Boc-2-amino-2-furanacetic acid is used in the dual protection of amino functions . This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Facilitated Cleavage

Boc-2-amino-2-furanacetic acid is used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen . This is particularly useful in the synthesis of multifunctional targets .

5. Organic Solvent-Free Methods of Peptide Synthesis Boc-2-amino-2-furanacetic acid is used in organic solvent-free methods of peptide synthesis . This is an environmentally friendly method that uses water as a solvent .

6. Use in Green and Sustainable Synthetic Methods Boc-2-amino-2-furanacetic acid is used in green and sustainable synthetic methods . The toxic and volatile nature of organic solvents poses a serious environmental threat, thus the redesign of chemical processes to avoid hazardous organic solvents is highly desirable .

Mechanism of Action

Target of Action

Boc-2-amino-2-furanacetic acid is a chemical compound that primarily targets amines . The compound is used as a protecting group in organic synthesis . The primary role of this compound is to protect amines during chemical reactions, preventing them from reacting with other substances .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases . This stability allows the Boc group to protect amines during chemical reactions .

Biochemical Pathways

The compound plays a significant role in the synthesis of various biochemical compounds, particularly those involving amines . By protecting amines, the Boc group allows for more controlled and precise chemical reactions .

Pharmacokinetics

The compound’s stability towards most nucleophiles and bases suggests that it may have good bioavailability .

Result of Action

The primary result of Boc-2-amino-2-furanacetic acid’s action is the protection of amines during chemical reactions . This protection allows for more controlled and precise chemical reactions, enabling the synthesis of various biochemical compounds .

Action Environment

The action of Boc-2-amino-2-furanacetic acid can be influenced by various environmental factors. For instance, the compound can be added to amines under aqueous conditions . Additionally, the compound’s stability towards most nucleophiles and bases suggests that it can function effectively in a variety of chemical environments .

Future Directions

Boc-2-amino-2-furanacetic acid, like other Boc-protected amines, plays a pivotal role in the synthesis of multifunctional targets . As such, it is likely to continue being a valuable tool in scientific research and industry, particularly in the field of peptide synthesis .

properties

IUPAC Name

2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBITFSIZYXJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970701
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-amino-2-furanacetic acid

CAS RN

55362-75-9
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.